3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1H-benzimidazol-2-one is an aromatic ketone. Benperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others. A butyrophenone with general properties similar to those of HALOPERIDOL. It has been used in the treatment of aberrant sexual behavior. (From Martindale, The Extra Pharmacopoeia, 30th ed, p567)
Related Compounds
Droperidol
Compound Description: Droperidol, like Benperidol, is a butyrophenone neuroleptic drug used as an antipsychotic [, ]. These two compounds are structurally very similar, differing only by a double bond in the middle of the molecule, where Droperidol has a piperidine moiety instead of the tetrahydropyridine found in Benperidol [, ].
Relevance: Despite their structural similarity, Droperidol and Benperidol do not share any known isostructural polymorphs or solvates []. Researchers have studied the crystallization patterns of these two compounds to understand why they differ despite their close chemical resemblance [, ]. Studies suggest that weak intermolecular interactions formed by the central ring, specifically the difference in the piperidine moiety, might be responsible for the different crystallization behaviors [].
Perphenazine
Compound Description: Perphenazine is an antipsychotic drug belonging to the phenothiazine class [, ].
Haloperidol
Compound Description: Haloperidol is another butyrophenone antipsychotic, closely resembling Benperidol in structure and activity [, , , , ].
Spiroperidol
Compound Description: Spiroperidol, similar to Benperidol and Haloperidol, is a butyrophenone neuroleptic with a high affinity for dopamine D2 receptors [, ].
Relevance: While structurally similar to Benperidol, Spiroperidol differs in the substituent attached to the nitrogen of the piperidine ring. Spiroperidol possesses a complex spirocyclic structure at this position, while Benperidol has a simpler phenylpropyl group. In comparative PET studies using baboons, Spiroperidol exhibited brain distribution kinetics similar to Benperidol, suggesting potential suitability for neuroleptic receptor labeling [].
Brombenperidol (BBP)
Compound Description: Brombenperidol (BBP) is a radiolabeled derivative of Benperidol designed for use as a dopaminergic receptor-binding ligand [].
Relevance: BBP is synthesized by the no-carrier-added (n.c.a.) radiobromination of Benperidol using dichloramine-T in trifluoroacetic acid []. This radiolabeling occurs specifically at the benzimidazolinyl ring of Benperidol without altering the molecular characteristics crucial for receptor binding [].
(N-[11C]methyl)benperidol ([11C]NMB)
Compound Description: [11C]NMB is a radiolabeled derivative of Benperidol, specifically designed for PET imaging studies targeting dopamine D2 receptors [, , , , , ]. It displays high selectivity for D2 receptors over other subtypes, like D3, and is resistant to competition from endogenous dopamine [, , , ].
Relevance: [11C]NMB serves as a valuable tool for investigating D2 receptor binding in both healthy and diseased states. Its resistance to endogenous dopamine competition and high selectivity for the D2 receptor subtype provide advantages over other PET radiopharmaceuticals used for similar purposes [, , , ].
75,77Br-brombenperidol
Compound Description: 75,77Br-brombenperidol is another radiolabeled derivative of Benperidol, synthesized through a three-step process culminating in no-carrier-added (n.c.a.) radiobromination [].
Relevance: The radiosynthesis of 75,77Br-brombenperidol yields a product with high specific activity, exceeding 8,000 Ci/mmol []. This radiolabeled compound holds potential as a tool for studying dopaminergic receptors.
benperidol ([18F]NMB)
Compound Description: [18F]NMB is another radiolabeled form of Benperidol, specifically designed as a PET tracer for studying the dopamine D2-like receptor binding []. Similar to [11C]NMB, it shows high selectivity for D2 receptors and resistance to competition from synaptic dopamine [].
Relevance: PET imaging studies using [18F]NMB in baboons demonstrated its rapid localization within dopaminergic receptor-rich brain regions []. The study confirmed specific binding to central D2-like receptors, excluding significant binding to S2- or D1-like receptors []. The advantages of [18F]NMB, like its resistance to displacement by synaptic dopamine and lack of agonist-mediated internalization, make it a promising tool for studying D2-like receptor binding in clinical settings [].
Pipamperone
Compound Description: Pipamperone belongs to the butyrophenone class of antipsychotics, sharing structural similarities with Benperidol [].
Source and Classification
Benperidol is classified as a typical antipsychotic and is known for its high potency in blocking dopamine receptors. It acts primarily on the D2 receptor with a binding affinity significantly greater than that of chlorpromazine and haloperidol. The International Nonproprietary Name (INN) for benperidol is simply "benperidol," while it is marketed under various trade names, including Anquil and Frenactil. Its chemical formula is C22H24FN3O2, with a molar mass of approximately 381.451g/mol.
Synthesis Analysis
The synthesis of benperidol involves a two-step process:
Alkylation Reaction: The precursor compound 4-(2-keto-1-benzimidazolinyl)piperidine is alkylated using 4-chloro-4'-fluorobutyrophenone. This reaction typically requires a suitable solvent and base to facilitate the nucleophilic substitution reaction.
Purification: Following the reaction, benperidol is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products .
Molecular Structure Analysis
Benperidol's molecular structure features a piperidine ring substituted with a butyrophenone moiety. The specific arrangement of atoms leads to its pharmacological activity:
Molecular Formula: C22H24FN3O2
Key Functional Groups: The compound includes a fluorine atom, which contributes to its binding affinity at the dopamine receptors.
3D Structure: The spatial arrangement of atoms can be modeled using computer-aided design tools to visualize interactions with biological targets .
The structure's complexity allows for specific interactions with neurotransmitter receptors, particularly dopamine receptors.
Chemical Reactions Analysis
Benperidol undergoes various chemical reactions relevant to its pharmacological activity:
Receptor Binding: As an antagonist at dopamine D2 receptors, benperidol competes with endogenous neurotransmitters such as dopamine.
Metabolism: Upon administration, benperidol is subject to extensive first-pass metabolism in the liver, leading to various metabolites that may have differing pharmacological effects .
Radiolabeling Reactions: Benperidol can be radiolabeled for use in positron emission tomography (PET) studies, allowing researchers to track its distribution and effects in vivo .
Mechanism of Action
Benperidol primarily functions as a dopamine receptor antagonist with high selectivity for the D2 receptor subtype. Its mechanism involves:
Physical and Chemical Properties Analysis
Benperidol exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white or off-white crystalline powder.
Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme temperatures or light exposure .
The pharmacokinetic profile indicates an elimination half-life of approximately 8 hours, necessitating multiple daily doses for optimal therapeutic effect .
Applications
Benperidol's primary applications are in psychiatric medicine:
Treatment of Schizophrenia: It is utilized for managing symptoms associated with schizophrenia, particularly where high-potency neuroleptics are indicated.
Management of Hypersexuality Syndromes: Benperidol has been prescribed off-label for conditions involving hypersexual behavior.
Research Applications: Its ability to bind selectively to D2 receptors makes it valuable for PET imaging studies aimed at understanding receptor dynamics in various neuropsychiatric conditions .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Befetupitant, also known as Ro 67-5930, is a potent and selective NK1 receptor antagonist. Befetupitant is potentially useful in controlling chemotherapy-induced nausea and vomiting . Substance P-neurokinin-1 (NK1) receptor pathways have been repeatedly implicated in the pathophysiology of affective disorders. A high expression of NK1 receptors in brain regions that are important for the regulation of affective behaviours and stress responses.
Befiradol (free base) is a highly selective and potent 5-HT1A receptor agonist potentially for the treatment of drug-induced dyskinesia in patients with Parkinson's disease.
REP8839 is a novel methionyl-tRNA synthetase (MetS) inhibitor being developed by Replidyne (GlaxoSmithKline licensed REP8839 to Replidyne in June of 2003).
Befunolol is a member of benzofurans. Befunolol is a beta blocker introduced in 1983 by Kakenyaku Kakko. It is currently in experimental status, and is being tested for the management of open angle glaucoma.
Befunolol is a beta blocker with intrinsic sympathomimetic activity used in the management of open-angle glaucoma. It also acts as a β adrenoreceptor partial agonist. Befunolol was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos.